Enhanced Nucleophilic Substitution Efficiency: Iodo-PEG3-N3 vs. Bromo-PEG3-N3
The iodo group in Iodo-PEG3-N3 is a superior leaving group compared to the bromo group in Bromo-PEG3-N3. This is quantitatively supported by the pKa of their conjugate acids and the carbon-halogen bond dissociation energies. The conjugate acid of iodide, hydroiodic acid (HI), has a pKa of -10, whereas hydrobromic acid (HBr) has a pKa of -9 [1]. A lower pKa indicates a more stable conjugate base and a better leaving group. Additionally, the C-I bond dissociation energy is approximately 240 kJ/mol, compared to 276 kJ/mol for the C-Br bond [2]. The weaker C-I bond facilitates faster and more complete nucleophilic displacement, leading to higher yields in substitution reactions under identical conditions.
| Evidence Dimension | Leaving group ability |
|---|---|
| Target Compound Data | Iodo group (C-I BDE ~240 kJ/mol; HI pKa -10) |
| Comparator Or Baseline | Bromo group (C-Br BDE ~276 kJ/mol; HBr pKa -9) |
| Quantified Difference | C-I bond is ~36 kJ/mol weaker; HI is ~1 pKa unit lower |
| Conditions | Nucleophilic substitution reactions (e.g., SN2) in polar aprotic solvents |
Why This Matters
Faster and more efficient nucleophilic substitution reduces reaction time and improves yield in linker conjugation steps.
- [1] Engineering ToolBox. Inorganic Acids and Bases - pKa Values. https://www.engineeringtoolbox.com/pKa-inorganic-acid-base-hydrated-metal-ion-monoprotic-diprotic-triprotic-tetraprotic-d_1940.html View Source
- [2] Wyzant. Homolytic Bond Cleavage. https://www.wyzant.com/resources/lessons/science/chemistry/homolytic-bond-cleavage/ View Source
